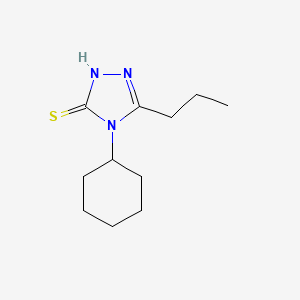

4-cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C11H19N3S and a molecular weight of 225.35 g/mol . It belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities and applications in various fields.

Méthodes De Préparation

The synthesis of 4-cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexyl isothiocyanate with propyl hydrazine to form the intermediate, which then undergoes cyclization to yield the desired triazole-thiol compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Des Réactions Chimiques

4-cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazoles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

4-cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, leading to inhibition or activation of specific biological processes .

Comparaison Avec Des Composés Similaires

4-cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:

4-Amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol: This compound has an amino group instead of a propyl group, leading to different chemical and biological properties.

4-cyclohexyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol: The presence of a cyclopropyl group instead of a propyl group affects the compound’s reactivity and applications.

4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: The methoxyphenyl group introduces additional functional groups, enhancing the compound’s versatility in chemical synthesis.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.

Activité Biologique

4-Cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Name : this compound

- Molecular Formula : C11H19N3S

- Molecular Weight : 225.35 g/mol

- CAS Number : 667444-98-6

- Anti-inflammatory Activity : Compounds with a 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 and reduce oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) in activated macrophages .

- Enzymatic Inhibition : The presence of the triazole ring allows these compounds to interact with various enzymes. For instance, they have shown inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are crucial in the inflammatory response .

- Antioxidant Effects : Some studies suggest that triazole derivatives can act as antioxidants by scavenging free radicals and protecting cells from oxidative damage .

Case Studies

- In Vivo Models : In studies involving carrageenan-induced rat paw edema, derivatives of triazoles demonstrated significant anti-inflammatory effects comparable to established anti-inflammatory drugs like indomethacin .

- Cellular Studies : In vitro studies have shown that these compounds can effectively inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammation and immune responses. This inhibition correlates with reduced expression of COX-2 and inducible nitric oxide synthase (iNOS) .

Comparative Efficacy

A comparative analysis of various 1,2,4-triazole derivatives highlighted the following:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Celecoxib | 21.53 | 3.33 | High |

| Indomethacin | TBD | TBD | Moderate |

Note: Specific IC50 values for this compound are currently under investigation.

Pharmacological Applications

The diverse biological activities of this compound suggest potential applications in:

- Anti-inflammatory Drugs : Given its ability to inhibit inflammatory pathways.

- Antioxidant Therapies : For conditions associated with oxidative stress.

- Cancer Research : Due to its interaction with enzymes involved in tumor progression.

Propriétés

IUPAC Name |

4-cyclohexyl-3-propyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3S/c1-2-6-10-12-13-11(15)14(10)9-7-4-3-5-8-9/h9H,2-8H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTXSTIICRUPTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNC(=S)N1C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.